Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans-
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Overview
Description
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure. It is characterized by the presence of a carbamic acid ester linked to a cyclohexyl ring, which is further substituted with a diethylamino methyl group.
Preparation Methods
The synthesis of carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common synthetic route includes the reaction of 2,4,6-trimethylphenyl isocyanate with 2-((diethylamino)methyl)cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
When compared to other similar compounds, carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- stands out due to its unique structure and properties. Similar compounds include other carbamic acid esters and cyclohexyl derivatives. the presence of the diethylamino methyl group and the specific substitution pattern on the phenyl ring confer distinct chemical and biological properties to this compound .
Properties
CAS No. |
130533-83-4 |
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Molecular Formula |
C21H35ClN2O2 |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
[(1R,2S)-2-(diethylaminomethyl)cyclohexyl] N-(2,4,6-trimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O2.ClH/c1-6-23(7-2)14-18-10-8-9-11-19(18)25-21(24)22-20-16(4)12-15(3)13-17(20)5;/h12-13,18-19H,6-11,14H2,1-5H3,(H,22,24);1H/t18-,19+;/m0./s1 |
InChI Key |
WKCHVVBAHHVNPP-GRTNUQQKSA-N |
Isomeric SMILES |
CCN(CC)C[C@@H]1CCCC[C@H]1OC(=O)NC2=C(C=C(C=C2C)C)C.Cl |
Canonical SMILES |
CCN(CC)CC1CCCCC1OC(=O)NC2=C(C=C(C=C2C)C)C.Cl |
Origin of Product |
United States |
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